![molecular formula C8H9O5P B14521152 [Hydroxy(phenoxy)phosphoryl]acetic acid CAS No. 62591-82-6](/img/structure/B14521152.png)
[Hydroxy(phenoxy)phosphoryl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hydroxy(phenoxy)phosphoryl]acetic acid is a chemical compound with the molecular formula C8H9O5P It is known for its unique structure, which includes a phenoxy group attached to a phosphoryl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenoxy)phosphoryl]acetic acid typically involves the reaction of phenol with phosphoryl chloride to form phenoxyphosphoryl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(phenoxy)phosphoryl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphines and reduced derivatives.
Substitution: Various substituted phenoxyphosphoryl derivatives.
Scientific Research Applications
[Hydroxy(phenoxy)phosphoryl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [Hydroxy(phenoxy)phosphoryl]acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The phosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways. The acetic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid.
Hydroxycinnamic acids: Compounds like ferulic acid and caffeic acid.
Uniqueness
[Hydroxy(phenoxy)phosphoryl]acetic acid is unique due to its combination of a phenoxy group, a phosphoryl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62591-82-6 |
|---|---|
Molecular Formula |
C8H9O5P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
2-[hydroxy(phenoxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C8H9O5P/c9-8(10)6-14(11,12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H,11,12) |
InChI Key |
QBPDCVBBIIKXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl-](/img/structure/B14521074.png)
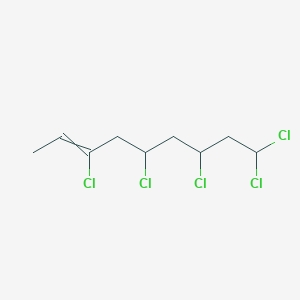
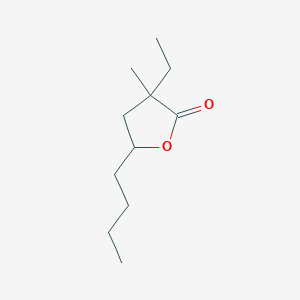
![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
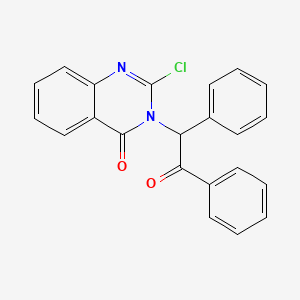
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine](/img/structure/B14521112.png)
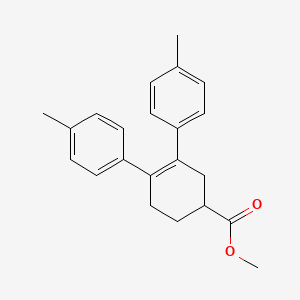
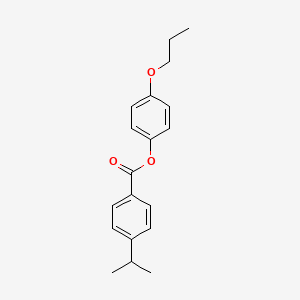
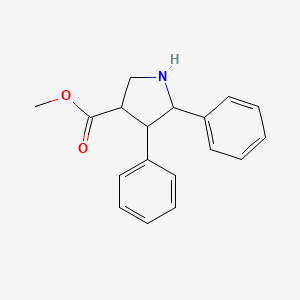
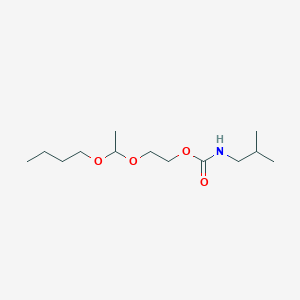
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)

